molecular formula C10H11ClFN3O2S B4690308 2-[(2-chloro-4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide

2-[(2-chloro-4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide

Cat. No. B4690308
M. Wt: 291.73 g/mol
InChI Key: MBQSSXCITIHMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide, also known as CF3, is a chemical compound with potential applications in scientific research. It is a hydrazine derivative that has been synthesized and studied for its biochemical and physiological effects. CF3 has shown promise as a tool for investigating the mechanisms of action of various biological processes. In

Mechanism of Action

The mechanism of action of 2-[(2-chloro-4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide involves its interaction with enzymes involved in the metabolism of neurotransmitters. This compound acts as an inhibitor of these enzymes, preventing them from breaking down neurotransmitters and leading to an increase in their concentration in the nervous system. This increase in neurotransmitter concentration can have various effects on the nervous system, depending on the specific neurotransmitter involved.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin in the nervous system. This increase in neurotransmitter concentration can have various effects on the nervous system, including changes in mood, cognition, and behavior. This compound has also been shown to have antioxidant properties, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-chloro-4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide in lab experiments is its specificity for certain enzymes involved in the metabolism of neurotransmitters. This specificity allows researchers to investigate the effects of these enzymes on the nervous system in a more targeted manner. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-[(2-chloro-4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide. One area of research could be the investigation of the role of this compound in the development of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to inhibit the activity of enzymes involved in the breakdown of neurotransmitters that are implicated in these disorders. Another area of research could be the development of new compounds based on the structure of this compound with improved specificity and reduced toxicity. Overall, this compound has shown promise as a tool for investigating the mechanisms of action of various biological processes and has potential applications in scientific research.

Scientific Research Applications

2-[(2-chloro-4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide has been used in scientific research to investigate the mechanisms of action of various biological processes. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has been used to study the effects of these enzymes on the nervous system and their potential role in the development of neurological disorders.

properties

IUPAC Name

1-[[2-(2-chloro-4-fluorophenoxy)acetyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN3O2S/c1-13-10(18)15-14-9(16)5-17-8-3-2-6(12)4-7(8)11/h2-4H,5H2,1H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQSSXCITIHMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)COC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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